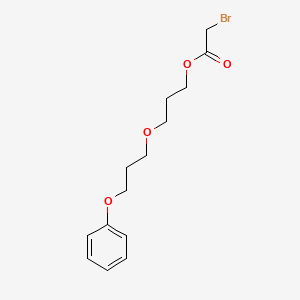

3-(3-Phenoxypropoxy)propyl bromoacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(3-Phenoxypropoxy)propyl bromoacetate is an organic compound with the molecular formula C17H11ClN4O4. It is a bromoacetate ester derivative, characterized by the presence of a phenoxy group attached to a propoxy chain, which is further linked to a bromoacetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Phenoxypropoxy)propyl bromoacetate typically involves a multi-step process:

Nucleophilic Substitution Reaction: The initial step involves the reaction of phenol with halopropanol under alkaline conditions to produce 3-phenoxypropanol.

Esterification: The 3-phenoxypropanol is then esterified using a sulfoacid esterification reagent to form an active ester.

Bromination: Finally, the active ester is reacted with an alkali metal bromide to yield this compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of readily available raw materials, mild reaction conditions, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(3-Phenoxypropoxy)propyl bromoacetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromoacetate group can be substituted by nucleophiles, leading to the formation of different derivatives.

Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acid.

Oxidation and Reduction: The phenoxy group can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium or potassium salts of nucleophiles, typically in polar aprotic solvents.

Ester Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis.

Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis produces the corresponding alcohol and acid .

Scientific Research Applications

3-(3-Phenoxypropoxy)propyl bromoacetate has several scientific research applications:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.

Material Science: It is investigated for its potential use in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 3-(3-Phenoxypropoxy)propyl bromoacetate involves its interaction with specific molecular targets. The bromoacetate moiety can act as an alkylating agent, modifying nucleophilic sites in biomolecules. This can lead to the inhibition of enzymatic activities or the disruption of cellular processes. The phenoxy group may also contribute to the compound’s overall bioactivity by interacting with hydrophobic regions of target molecules .

Comparison with Similar Compounds

Similar Compounds

- 3-Phenoxypropyl bromide

- 3-Phenoxypropyl acetate

- 3-Phenoxypropyl chloride

Uniqueness

The presence of both a phenoxy group and a bromoacetate moiety allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts .

Biological Activity

3-(3-Phenoxypropoxy)propyl bromoacetate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₃H₁₅BrO₃

- Molecular Weight : 299.16 g/mol

This compound features a bromoacetate group attached to a phenoxypropyl chain, which is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways. The compound has been studied for its effects on:

- G-Protein Coupled Receptors (GPCRs) : It has shown potential as an agonist for certain GPCRs, which are crucial in mediating cellular responses to hormones and neurotransmitters .

- Tyrosine Kinase Inhibition : Preliminary studies suggest that it may inhibit tyrosine kinase signaling pathways, which are implicated in cancer progression and other diseases .

Antimicrobial Activity

In vitro studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated:

- Effective Concentration : The compound demonstrated significant antimicrobial activity at concentrations ranging from 50 to 200 µg/mL.

- Mechanism : The exact mechanism of action appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 100 µg/mL |

| Escherichia coli | 150 µg/mL |

| Pseudomonas aeruginosa | 200 µg/mL |

Cytotoxicity and Pharmacological Effects

The cytotoxic effects of the compound have been assessed using various cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Results : IC50 values were found to be in the range of 20 to 50 µM, indicating moderate cytotoxicity.

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

| A549 | 45 |

Case Studies and Research Findings

-

Case Study on Cancer Treatment :

A study investigated the use of this compound in combination with existing chemotherapeutic agents. The combination therapy resulted in enhanced apoptosis in cancer cells compared to monotherapy, suggesting a synergistic effect that warrants further investigation. -

Research on Inflammation :

Another study focused on the anti-inflammatory properties of the compound. It was found to significantly reduce pro-inflammatory cytokine levels in vitro, indicating potential therapeutic applications in inflammatory diseases.

Properties

CAS No. |

6282-25-3 |

|---|---|

Molecular Formula |

C14H19BrO4 |

Molecular Weight |

331.20 g/mol |

IUPAC Name |

3-(3-phenoxypropoxy)propyl 2-bromoacetate |

InChI |

InChI=1S/C14H19BrO4/c15-12-14(16)19-11-5-9-17-8-4-10-18-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2 |

InChI Key |

RFTKSEMBMIFHDH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OCCCOCCCOC(=O)CBr |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.